molecular formula C26H39NO7S B1242556 epothilone E CAS No. 201049-37-8

epothilone E

Cat. No.: B1242556
CAS No.: 201049-37-8
M. Wt: 509.7 g/mol
InChI Key: FCCNKYGSMOSYPV-OKOHHBBGSA-N
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Mechanism of Action

Target of Action

Epothilone E, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential to cell division, and epothilones prevent cells from properly dividing by interfering with tubulin . Specifically, this compound binds to the αβ-tubulin heterodimer subunit , which is the same binding site as paclitaxel .

Mode of Action

Upon binding to the αβ-tubulin heterodimer subunit, this compound decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, it has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This results in the formation of microtubule bundles throughout the cytoplasm .

Biochemical Pathways

The principal biochemical pathway affected by this compound is the microtubule function . By inhibiting this function, this compound stops cells from properly dividing . This mechanism of action is similar to that of paclitaxel . The metabolic biosynthetic potency of this compound by Aspergillus fumigatus, an endophyte of Catharanthus roseus, raises the hope for commercial this compound production .

Result of Action

The result of this compound’s action is cytotoxicity and eventually cell apoptosis . It causes cell cycle arrest at the G2-M transition phase . This compound possesses the same biological effects as paclitaxel both in vitro and in cultured cells . It is active against refractory tumors, being superior to paclitaxel in many respects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the metabolic biosynthetic potency of this compound by Aspergillus fumigatus, an endophyte of Catharanthus roseus, suggests that the production of this compound can be influenced by the growth conditions of the producing organism . .

Biochemical Analysis

Biochemical Properties

Epothilone E plays a crucial role in biochemical reactions by stabilizing microtubules, which are essential components of the cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, thereby inhibiting cell division. This compound interacts with the αβ-tubulin heterodimer subunit of microtubules, binding to the same site as paclitaxel but with a different binding affinity . This interaction decreases the rate of αβ-tubulin dissociation, leading to the stabilization of microtubules and the formation of microtubule bundles throughout the cytoplasm .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces microtubule bundling and stabilization, leading to mitotic arrest and apoptotic cell death . In cancer cells, this compound has been shown to suppress microtubule dynamics in a concentration-dependent manner, similar to paclitaxel . This suppression of microtubule dynamics disrupts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell cycle arrest at the G2-M transition phase and subsequent cytotoxicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of microtubule function. By binding to the αβ-tubulin heterodimer subunit, this compound stabilizes microtubules and prevents their depolymerization . This stabilization leads to the formation of microtubule bundles and the inhibition of spindle function, which is essential for cell division . Additionally, this compound induces tubulin polymerization into microtubules without the presence of GTP, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its microtubule-stabilizing properties over extended periods . Degradation of this compound can occur, leading to a decrease in its efficacy . Long-term studies have shown that this compound can cause sustained mitotic arrest and apoptotic cell death in cancer cells, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively stabilize microtubules and inhibit tumor growth . At higher doses, toxic effects such as neuropathy and myelosuppression have been observed . These dose-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active and inactive metabolites, which may influence the overall efficacy and toxicity of this compound . Additionally, this compound has been shown to affect metabolic flux and alter metabolite levels in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is known to be a substrate for efflux pumps such as P-glycoprotein, which can influence its intracellular concentration and distribution . This compound’s localization and accumulation within cells are critical for its therapeutic effects, as it needs to reach sufficient concentrations at the target site to exert its microtubule-stabilizing properties .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily accumulating in the cytoplasm where it interacts with microtubules . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to microtubules to exert its stabilizing effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further modulating its activity and therapeutic potential .

Scientific Research Applications

Epothilone E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a lead compound for the development of new anticancer agents. Researchers study its structure-activity relationships to design more potent and selective derivatives .

Biology: In biology, this compound is used to study microtubule dynamics and cell division. It serves as a tool to investigate the mechanisms of microtubule stabilization and its effects on cellular processes .

Medicine: In medicine, this compound is being explored as a potential treatment for various types of cancer, including breast, prostate, and lung cancers. Its ability to overcome resistance to other microtubule-stabilizing agents, such as paclitaxel, makes it a promising candidate for cancer therapy .

Industry: In the pharmaceutical industry, this compound is used as a starting material for the synthesis of new drugs. Its derivatives are evaluated for their therapeutic potential and safety profiles .

Biological Activity

Epothilone E is a member of the epothilone family, which are natural macrolide compounds derived from the myxobacterium Sorangium cellulosum. These compounds are primarily studied for their potent anticancer properties, particularly in overcoming resistance to traditional chemotherapeutic agents like taxanes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and comparative studies with other epothilones.

Microtubule Stabilization
this compound functions by stabilizing microtubules, similar to paclitaxel. This stabilization leads to enhanced polymerization of tubulin, which disrupts normal mitotic processes. The binding affinity of this compound to β-tubulin has been shown to be comparable to that of paclitaxel, making it an effective agent in inducing cell cycle arrest at the metaphase/anaphase transition. This results in apoptotic cell death due to the inability of cells to complete mitosis .

Induction of Apoptosis
The apoptotic effects of this compound are mediated through both intrinsic and extrinsic pathways. In various cancer cell lines, treatment with this compound has been associated with increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases. Specifically, caspase-3 activation has been observed alongside the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis .

Efficacy in Cancer Models

Preclinical Studies
this compound has demonstrated significant cytotoxicity against a range of cancer cell lines, including those resistant to conventional therapies. For instance, studies have indicated that this compound exhibits superior efficacy in triple-negative breast cancer (TNBC) models compared to paclitaxel and other standard treatments .

Clinical Relevance
While this compound itself may not yet be widely used in clinical settings, its derivatives like ixabepilone and utidelone have shown promising results in clinical trials for metastatic breast cancer. These derivatives highlight the potential for epothilones as effective agents against resistant cancer types .

Comparative Analysis with Other Epothilones

The following table summarizes key biological activities and properties of this compound compared to other well-studied epothilones:

Compound Mechanism Efficacy Clinical Status
This compoundMicrotubule stabilizationHigh cytotoxicity in vitroPreclinical
IxabepiloneMicrotubule stabilizationEffective against resistant tumorsApproved for clinical use
UtideloneMicrotubule stabilizationEffective in metastatic breast cancerApproved in China
Epothilone BMicrotubule stabilizationEffective against taxane-resistant cellsClinical trials

Case Studies

  • Triple-Negative Breast Cancer
    In a study examining the effects of this compound on TNBC cells, researchers found that treatment led to significant apoptosis via ROS generation and mitochondrial disruption. The study highlighted that this compound could overcome resistance mechanisms commonly seen with taxanes .
  • Ovarian Cancer Models
    Another study focused on the use of this compound in ovarian cancer cell lines demonstrated its ability to induce apoptosis through both intrinsic and extrinsic pathways. The findings suggested that this compound could activate death receptor signaling pathways, enhancing its anticancer efficacy .

Properties

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO7S/c1-14-7-6-8-18-20(33-18)10-19(15(2)9-17-13-35-22(12-28)27-17)34-23(30)11-21(29)26(4,5)25(32)16(3)24(14)31/h9,13-14,16,18-21,24,28-29,31H,6-8,10-12H2,1-5H3/b15-9+/t14-,16+,18+,19-,20-,21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCNKYGSMOSYPV-OKOHHBBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201049-37-8
Record name Epothilone E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201049378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOTHILONE E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5H6YZZ8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.